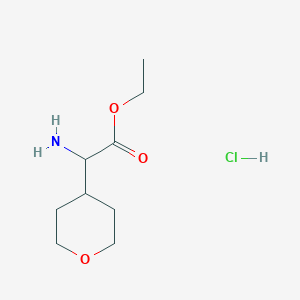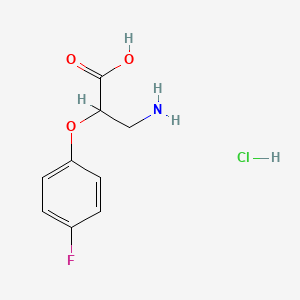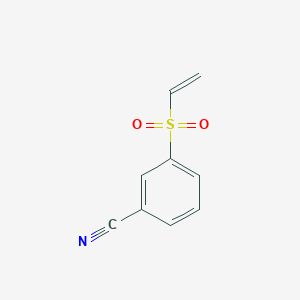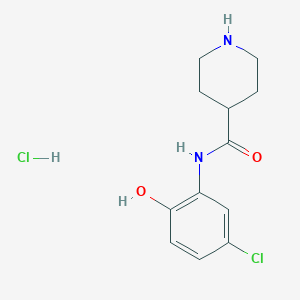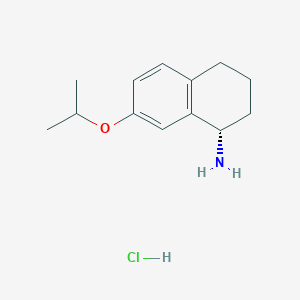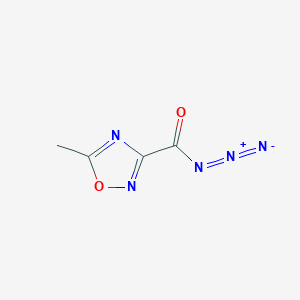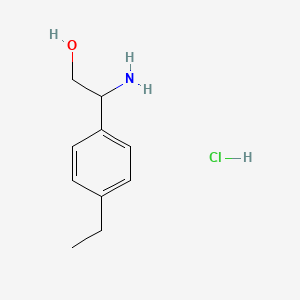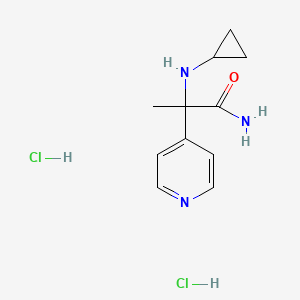
2-(3,3-Diethoxypropyl)-1,2-thiazolidine-1,1-dione
Overview
Description
The compound “2-(3,3-Diethoxypropyl)pyridine” is a related compound with the linear formula C12H19NO2 . Another related compound is “2-(3,3-diethoxypropyl)piperidine” with the linear formula C12H25NO2 .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, 3-Cyanopropionaldehyde diethyl acetal was used as a starting reagent in the synthesis of methyl 2-(3,3-diethoxypropyl)-5-methoxyoxazole-4-carboxylate . Another method involves the acid-catalyzed reaction of (3,3-diethoxypropyl) urea with various phenols .
Molecular Structure Analysis
The molecular structure of related compounds such as “2-(3,3-diethoxypropyl)piperidine” has the linear formula C12H25NO2 .
Chemical Reactions Analysis
The reaction of 1-(3,3-diethoxypropyl)urea with phenols leads to the synthesis of 1,6-disubstituted tetrahydropyrimidine-2(1H)-ones .
Scientific Research Applications
Medicinal Chemistry and Drug-Like Molecule Development
The thiazolidine-2,4-dione core, similar to 2-(3,3-Diethoxypropyl)-1,2-thiazolidine-1,1-dione, is widely used in medicinal chemistry for developing potential drug-like small molecules. A study reported the synthesis of a novel non-condensed thiazolidine-2,4-dione-bearing derivative, highlighting its importance in creating new compounds for potential therapeutic applications (Holota et al., 2022).
ERK1/2 Inhibitors for Cancer Therapy
Thiazolidine-2,4-dione derivatives have been explored for their role in inhibiting ERK1/2, a protein kinase involved in cell signaling. A study on analogs of thiazolidine-2,4-dione derivatives, particularly focusing on their structure-activity relationship, showed promising results in inhibiting cell proliferation in human leukemia cells, indicating potential applications in cancer therapy (Li et al., 2009).
Antimicrobial and Antifungal Applications
Research has demonstrated the antimicrobial and antifungal potential of thiazolidine-2,4-dione derivatives. A study synthesized novel derivatives and evaluated their effectiveness against various bacteria and fungi, revealing moderate antibacterial and antifungal activities. This suggests the use of these derivatives in developing new antimicrobial agents (Alhameed et al., 2019).
Hypoglycemic Activity for Diabetes Treatment
The thiazolidine-2,4-dione nucleus is a key component in compounds showing hypoglycemic activity, making them relevant in the treatment of diabetes. A study focusing on the design and synthesis of imidazopyridine thiazolidine-2,4-diones, including their evaluation in vitro and in vivo, highlighted their potential as novel hypoglycemic compounds (Oguchi et al., 2000).
Cytotoxic Activities Against Cancer Cells
Thiazolidine-2,4-dione derivatives have shown selective cytotoxic activities against cancer cell lines, such as NCI-H292 human lung carcinoma cells. These derivatives' ability to induce apoptosis and genotoxicity in cancer cells while sparing normal cells underlines their potential in cancer treatment (Rodrigues et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various biochemical substances , suggesting that it may interact with a wide range of biological targets.
Mode of Action
It’s known that similar compounds can undergo various chemical reactions to form new compounds . These reactions could potentially lead to changes in the target molecules, affecting their function.
Result of Action
It’s known that similar compounds can be used in the synthesis of various biochemical substances , suggesting that it may have a wide range of potential effects.
properties
IUPAC Name |
2-(3,3-diethoxypropyl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4S/c1-3-14-10(15-4-2)6-8-11-7-5-9-16(11,12)13/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUQVDIWOITYOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN1CCCS1(=O)=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1376607.png)
